molecular formula C7H5BrCl2 B13703619 Benzene, 1-bromo-4-(dichloromethyl)- CAS No. 67627-98-9

Benzene, 1-bromo-4-(dichloromethyl)-

Cat. No.: B13703619
CAS No.: 67627-98-9
M. Wt: 239.92 g/mol
InChI Key: PQYGNIRJOCANCU-UHFFFAOYSA-N
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Description

Benzene, 1-bromo-4-(dichloromethyl)- is an organic compound with the molecular formula C7H5BrCl2 It is a derivative of benzene, where a bromine atom and a dichloromethyl group are substituted at the 1 and 4 positions, respectively

Preparation Methods

Synthetic Routes and Reaction Conditions

Benzene, 1-bromo-4-(dichloromethyl)- can be synthesized through several methods. One common approach involves the bromination of benzene in the presence of a Lewis acid catalyst such as aluminum chloride or ferric bromide . The reaction proceeds as follows:

    Bromination: Benzene reacts with bromine (Br2) in the presence of a Lewis acid catalyst to form bromobenzene.

    Chloromethylation: Bromobenzene is then subjected to chloromethylation using formaldehyde (CH2O) and hydrochloric acid (HCl) to introduce the dichloromethyl group at the para position relative to the bromine atom.

Industrial Production Methods

Industrial production of benzene, 1-bromo-4-(dichloromethyl)- typically follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Benzene, 1-bromo-4-(dichloromethyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Sodium hydroxide (NaOH) or ammonia (NH3) in aqueous or alcoholic solutions.

    Electrophilic Substitution: Nitric acid (HNO3) and sulfuric acid (H2SO4) for nitration reactions.

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Hydrogen gas (H2) in the presence of palladium (Pd) or platinum (Pt) catalysts.

Major Products Formed

    Nucleophilic Substitution: Phenols or amines.

    Electrophilic Substitution: Nitro derivatives.

    Oxidation: Carboxylic acids.

    Reduction: Hydrocarbons.

Scientific Research Applications

Benzene, 1-bromo-4-(dichloromethyl)- has several applications in scientific research:

Mechanism of Action

The mechanism of action of benzene, 1-bromo-4-(dichloromethyl)- involves its interaction with molecular targets through nucleophilic and electrophilic substitution reactions. The bromine and dichloromethyl groups influence the reactivity of the benzene ring, making it susceptible to various chemical transformations . These reactions can lead to the formation of new compounds with different biological and chemical properties.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzene, 1-bromo-4-(dichloromethyl)- is unique due to the presence of both bromine and dichloromethyl groups, which impart distinct reactivity and properties compared to other benzene derivatives

Properties

CAS No.

67627-98-9

Molecular Formula

C7H5BrCl2

Molecular Weight

239.92 g/mol

IUPAC Name

1-bromo-4-(dichloromethyl)benzene

InChI

InChI=1S/C7H5BrCl2/c8-6-3-1-5(2-4-6)7(9)10/h1-4,7H

InChI Key

PQYGNIRJOCANCU-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(Cl)Cl)Br

Origin of Product

United States

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